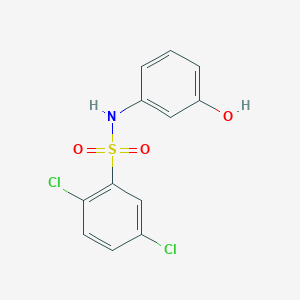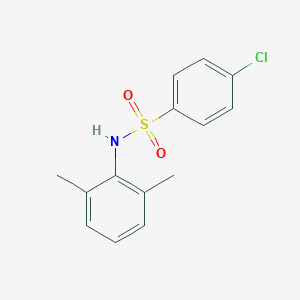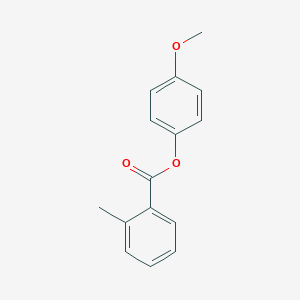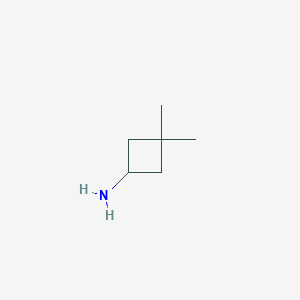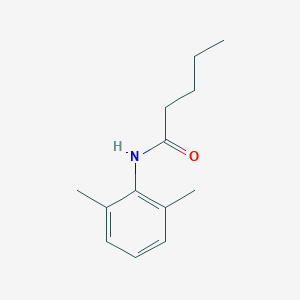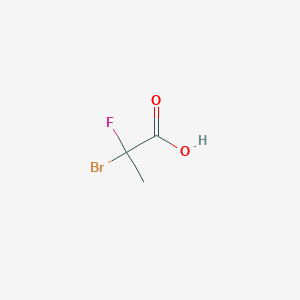
N-(3-chloro-4-methylphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)benzenesulfonamide, also known as N-(3-chloro-4-methylphenyl)benzenesulfonamide, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has shown promising results in various fields of study, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-methylphenyl)benzenesulfonamide(3-chloro-4-methylphenyl)benzenesulfonamide is not well understood. However, it has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. This inhibition has been shown to have potential therapeutic applications in the treatment of various diseases, including glaucoma, epilepsy, and cancer.
Efectos Bioquímicos Y Fisiológicos
N-(3-chloro-4-methylphenyl)benzenesulfonamide(3-chloro-4-methylphenyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which has been shown to have potential therapeutic applications in the treatment of various diseases. It has also been shown to exhibit antimicrobial activity, which has been attributed to the presence of the sulfonamide group.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-methylphenyl)benzenesulfonamide(3-chloro-4-methylphenyl)benzenesulfonamide has several advantages for lab experiments. It is readily available and relatively easy to synthesize. It has also been shown to exhibit promising results in various fields of study, including medicinal chemistry, biochemistry, and pharmacology. However, it also has several limitations, including its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(3-chloro-4-methylphenyl)benzenesulfonamide(3-chloro-4-methylphenyl)benzenesulfonamide. One potential area of research is the development of new synthetic methods that can improve the yield and purity of the compound. Another potential area of research is the investigation of its potential therapeutic applications in the treatment of various diseases. Additionally, the study of its mechanism of action and its biochemical and physiological effects can provide valuable insights into its potential applications in various fields of study.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-methylphenyl)benzenesulfonamide(3-chloro-4-methylphenyl)benzenesulfonamide involves the reaction of 3-chloro-4-methylaniline with benzenesulfonyl chloride in the presence of a base. The resulting compound is then purified through recrystallization. This method has been widely used in the synthesis of N-(3-chloro-4-methylphenyl)benzenesulfonamide(3-chloro-4-methylphenyl)benzenesulfonamide and has been shown to yield high purity and good yields.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methylphenyl)benzenesulfonamide(3-chloro-4-methylphenyl)benzenesulfonamide has been extensively used in scientific research due to its various applications. It has been used as a starting material in the synthesis of various bioactive molecules, including inhibitors of carbonic anhydrase, which have been shown to have potential therapeutic applications in the treatment of glaucoma, epilepsy, and cancer. It has also been used as a ligand in the synthesis of metal complexes, which have been shown to exhibit promising antimicrobial activity.
Propiedades
Número CAS |
16937-26-1 |
|---|---|
Nombre del producto |
N-(3-chloro-4-methylphenyl)benzenesulfonamide |
Fórmula molecular |
C13H12ClNO2S |
Peso molecular |
281.76 g/mol |
Nombre IUPAC |
N-(3-chloro-4-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12ClNO2S/c1-10-7-8-11(9-13(10)14)15-18(16,17)12-5-3-2-4-6-12/h2-9,15H,1H3 |
Clave InChI |
YKNGOABEQLEFFP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)Cl |
SMILES canónico |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)Cl |
Otros números CAS |
16937-26-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



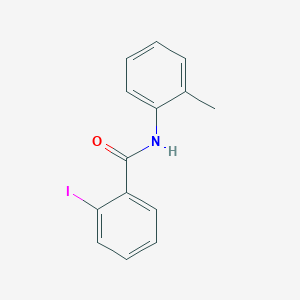
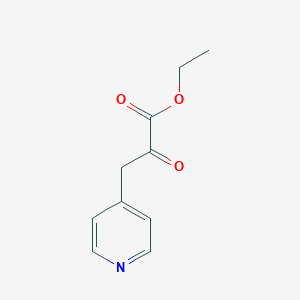
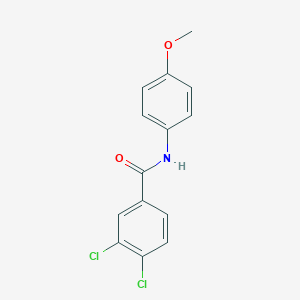
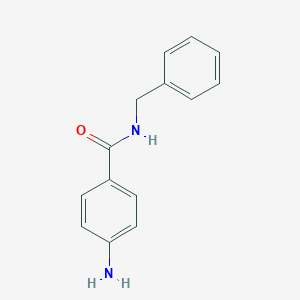

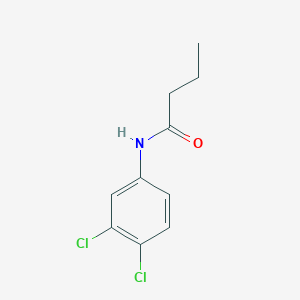
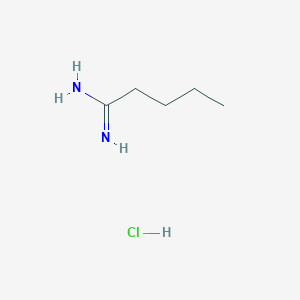
![tert-Butyl [2-[(trifluoroacetyl)amino]ethyl]carbamate](/img/structure/B185133.png)
